molecular formula C17H18ClN3O4S2 B12173619 1-(4-chlorophenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide

1-(4-chlorophenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide

Cat. No.: B12173619
M. Wt: 427.9 g/mol
InChI Key: OEVIDZKXVYYIHQ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a chlorophenyl group, and a thiophen-2-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the chlorophenyl group, and the attachment of the thiophen-2-ylsulfonyl group. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the Thiophen-2-ylsulfonyl Group: This can be done through sulfonylation reactions using thiophene derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and thiophen-2-ylsulfonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

1-(4-chlorophenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxamide, share structural similarities.

    Pyrrolidine Derivatives: Compounds like pyrrolidine-3-carboxamide have similar core structures.

    Chlorophenyl Compounds: Compounds such as 4-chlorophenylacetamide also share the chlorophenyl group.

Uniqueness

1-(4-chlorophenyl)-5-oxo-N-{2-[(thiophen-2-ylsulfonyl)amino]ethyl}pyrrolidine-3-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H18ClN3O4S2

Molecular Weight

427.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-oxo-N-[2-(thiophen-2-ylsulfonylamino)ethyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C17H18ClN3O4S2/c18-13-3-5-14(6-4-13)21-11-12(10-15(21)22)17(23)19-7-8-20-27(24,25)16-2-1-9-26-16/h1-6,9,12,20H,7-8,10-11H2,(H,19,23)

InChI Key

OEVIDZKXVYYIHQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCCNS(=O)(=O)C3=CC=CS3

Origin of Product

United States

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